4-Hydroxythiazole-2-carbonitrile

Description

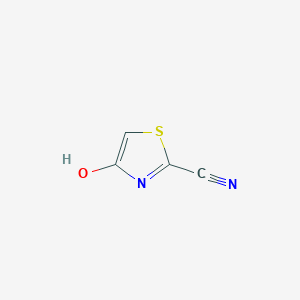

4-Hydroxythiazole-2-carbonitrile is a heterocyclic compound featuring a thiazole ring substituted with a hydroxyl group at the 4-position and a nitrile group at the 2-position. The hydroxyl group confers polarity and hydrogen-bonding capacity, while the nitrile group enhances electrophilicity, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C4H2N2OS |

|---|---|

Molecular Weight |

126.14 g/mol |

IUPAC Name |

4-hydroxy-1,3-thiazole-2-carbonitrile |

InChI |

InChI=1S/C4H2N2OS/c5-1-4-6-3(7)2-8-4/h2,7H |

InChI Key |

DDMPYHHIFSTBTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxythiazole-2-carbonitrile typically involves the reaction of a nitrile, such as pyridine-2-carbonitrile, with hydrogen sulfide. This reaction forms the thiazole ring, and subsequent hydroxylation at the 4-position yields the desired compound . The reaction conditions often include the use of a base and a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxythiazole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Formation of 4-oxo-thiazole-2-carbonitrile.

Reduction: Formation of 4-hydroxythiazole-2-amine.

Substitution: Various substituted thiazole derivatives depending on the reagents used

Scientific Research Applications

4-Hydroxythiazole-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

Industry: Utilized in the development of dyes, pigments, and photographic sensitizers

Mechanism of Action

The mechanism of action of 4-Hydroxythiazole-2-carbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 4-Hydroxythiazole-2-carbonitrile, highlighting substituent effects:

4-Methylthiazole-2-carbonitrile

- Synthesis : Prepared via nucleophilic substitution or cyclization reactions, as seen in thiazole-carbonitrile derivatives .

- Applications : Intermediate in pharmaceuticals (e.g., kinase inhibitors) due to stable thiazole backbone .

4-Chlorothiazole-2-carbonitrile

- Reactivity : The chlorine atom acts as an electron-withdrawing group, activating the thiazole ring for nucleophilic aromatic substitution (e.g., Suzuki coupling) .

- Physical Properties : Higher molar mass (144.58 g/mol) and density compared to hydroxyl/methyl analogs.

4-Aminothiazole-2-carbonitrile

- Electronic Effects: The amino group (-NH₂) donates electrons, increasing ring basicity and enabling participation in hydrogen bonding or coordination chemistry .

- Biological Relevance: Similar amino-substituted thiazoles are explored in antimicrobial agents.

1,3-Thiazole-4-carbonitrile

- Crystal Packing : Exhibits C–H⋯N hydrogen bonds and π-π interactions, which stabilize its solid-state structure. This contrasts with 4-hydroxythiazole derivatives, where -OH may form stronger intermolecular hydrogen bonds .

Spectroscopic and Physical Properties

- NMR Data: Thiazole-carbonitriles typically show distinct ¹H NMR signals for substituents. For example, 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile () displays aromatic proton shifts at δ 7.5–8.5 ppm, while methyl groups in 4-Methylthiazole-2-carbonitrile resonate near δ 2.6 ppm .

- Solubility: Hydroxyl and amino derivatives are expected to have higher aqueous solubility than methyl/chloro analogs due to polar substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.